3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide
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Overview
Description
3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide is a chemical compound with the molecular formula C23H23N3O. It is known for its unique structure, which includes an aniline group, two phenyl groups, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide typically involves the reaction of aniline with N,N-diphenyl-1-pyrrolidinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a product suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The aniline and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce various amines .
Scientific Research Applications
3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diphenyl-1-pyrrolidinecarboxamide
- 3-Anilino-1,3-diphenyl-1-propanone
- N-Phenylpyrrolidinecarboxamide
Uniqueness
3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
19481-77-7 |
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Molecular Formula |
C23H23N3O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-anilino-N,N-diphenylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C23H23N3O/c27-23(25-17-16-20(18-25)24-19-10-4-1-5-11-19)26(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,20,24H,16-18H2 |
InChI Key |
XMHDNXPEJHLAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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